molecular formula C23H31BrIN3 B14346538 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide CAS No. 92220-86-5

10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide

Cat. No.: B14346538
CAS No.: 92220-86-5
M. Wt: 556.3 g/mol
InChI Key: VXIHFSFXYQUYTQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide is a synthetic organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their applications in various fields, including medicinal chemistry, due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with acridine and 6-bromohexylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The bromohexyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The acridine core can undergo redox reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinone derivatives.

    Reduction Products: Reduction can yield dihydroacridine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

    Biology: Investigated for its interactions with DNA and proteins.

    Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide involves its interaction with biological macromolecules:

    Molecular Targets: DNA and proteins are primary targets.

    Pathways Involved: The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

10-(6-Bromohexyl)-3,6-bis(dimethylamino)acridin-10-ium iodide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.

Properties

CAS No.

92220-86-5

Molecular Formula

C23H31BrIN3

Molecular Weight

556.3 g/mol

IUPAC Name

10-(6-bromohexyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide

InChI

InChI=1S/C23H31BrN3.HI/c1-25(2)20-11-9-18-15-19-10-12-21(26(3)4)17-23(19)27(22(18)16-20)14-8-6-5-7-13-24;/h9-12,15-17H,5-8,13-14H2,1-4H3;1H/q+1;/p-1

InChI Key

VXIHFSFXYQUYTQ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCBr)N(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.